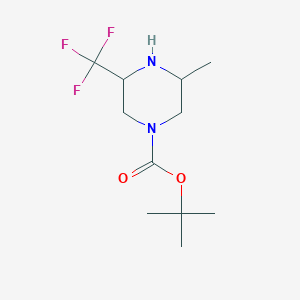

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate

CAS No.: 1196146-28-7

Cat. No.: VC18977641

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196146-28-7 |

|---|---|

| Molecular Formula | C11H19F3N2O2 |

| Molecular Weight | 268.28 g/mol |

| IUPAC Name | tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19F3N2O2/c1-7-5-16(9(17)18-10(2,3)4)6-8(15-7)11(12,13)14/h7-8,15H,5-6H2,1-4H3 |

| Standard InChI Key | MZXZFSLOBSIRND-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CC(N1)C(F)(F)F)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 3-position with a methyl group and at the 5-position with a trifluoromethyl (-CF₃) group. The tert-butyl carbamate (Boc) group at the 1-position acts as a protective moiety, enhancing stability during synthetic processes. The stereochemistry and regiochemistry of substitutions influence its reactivity and interaction with biological targets .

Physicochemical Data

Key physical properties are summarized below:

The trifluoromethyl group contributes to electronegativity and metabolic stability, while the Boc group facilitates deprotection under acidic conditions . The compound’s exact mass is 268.130 Da, with a topological polar surface area (TPSA) of 41.6 Ų, indicating moderate permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from piperazine derivatives. A common approach includes:

-

Ring Functionalization: Introducing the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.

-

Methylation: Selective methylation at the 3-position using methyl halides or Mitsunobu conditions.

-

Boc Protection: Reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

A patent (WO2023006013A1) highlights the use of analogous piperazine carboxylates in synthesizing PARP7 inhibitors, underscoring the relevance of tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate as a precursor .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm regioselective substitution. For example, the tert-butyl group appears as a singlet at δ 1.4 ppm, while the -CF₃ group shows a quartet in ¹⁹F NMR .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 268.130 [M+H]⁺.

-

Chromatography: Thin-layer chromatography (TLC) and HPLC ensure purity, with retention times dependent on solvent systems .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s Boc-protected amine allows for selective deprotection, enabling its use in peptide coupling and heterocycle formation. For instance, it serves as a building block in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume